2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)-
Description
The compound 2,4-azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)- is a β-lactam derivative featuring a four-membered azetidinedione ring system. Its structure includes two isopropyl groups at the 3-position and a trifluoroethyl substituent at the 1-position.
Properties
CAS No. |
56519-50-7 |
|---|---|
Molecular Formula |
C11H16F3NO2 |
Molecular Weight |
251.25 g/mol |
IUPAC Name |
3,3-di(propan-2-yl)-1-(2,2,2-trifluoroethyl)azetidine-2,4-dione |
InChI |
InChI=1S/C11H16F3NO2/c1-6(2)11(7(3)4)8(16)15(9(11)17)5-10(12,13)14/h6-7H,5H2,1-4H3 |
InChI Key |
IKTVMYPKVJHSTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(=O)N(C1=O)CC(F)(F)F)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2,2,2-Trifluoroethyl Precursor
A key intermediate in the synthesis is 1,1,1-trifluoro-2-chloroethane, which serves as the trifluoroethyl source. Its preparation involves halogenation and fluorination reactions:
Step 1: Catalytic fluorination of trichloroethylene with hydrogen fluoride and chlorine in the presence of metal halide catalysts (e.g., antimony pentachloride) at 100–115 °C and 0.7–0.8 MPa pressure. This produces 1,1,1-trifluoro-2-chloroethane with high purity (>99.98%) and low impurity content.
Step 2: The crude product is purified by rectification through a distillation column with 15–21 theoretical plates, bottom temperature 158–168 °C, top temperature 70–80 °C, reflux ratio 0.5–1.5, and pressure 8–15 kPa to remove alkaline impurities and water.
Alkylation of Azetidinedione Core
The azetidinedione ring system is alkylated at the nitrogen with the trifluoroethyl moiety, typically using the prepared 1,1,1-trifluoro-2-chloroethane or related trifluoroethyl reagents under basic conditions.
Potassium hydroxide or other bases are used to deprotonate the azetidinedione nitrogen, facilitating nucleophilic substitution.
Reaction conditions are carefully controlled to avoid ring opening or side reactions, typically at moderate temperatures (70–90 °C) and under inert atmosphere.
After completion, purification involves filtration of inorganic salts, solvent removal, and recrystallization or chromatographic methods to isolate the pure trifluoroethyl-substituted azetidinedione.
Detailed Reaction Parameters and Data
| Step | Reagents/Conditions | Parameters | Outcome/Yield/Purity |
|---|---|---|---|
| Fluorination of trichloroethylene | HCl, HF, Cl2, SbCl5 catalyst, 100–115 °C, 0.7–0.8 MPa | Controlled feed rates: HF <250 L/h, TCE <180 L/h, Cl2 12–15 kg/h | 1,1,1-Trifluoro-2-chloroethane, purity >99.98% |
| Purification of 1,1,1-trifluoro-2-chloroethane | Rectification column, 15–21 plates, 158–168 °C bottom temp | Pressure 8–15 kPa, reflux ratio 0.5–1.5 | Removal of alkali and water impurities |
| Synthesis of bis(2,2,2-trifluoroethyl) ether | Trifluoroethanol, KOH, ethylene glycol, 70–80 °C, 2–4 h | Stirring 150–300 rpm, water addition 8–10 parts | Yield 96.6–97.7%, purity >99.98%, water <0.001% |
| Alkylation of azetidinedione | Azetidinedione, 1,1,1-trifluoro-2-chloroethane, KOH | 70–90 °C, sealed reactor, 2–4 h | High selectivity, minimal side products |
Research Findings and Optimization Notes
The use of automated DCS (Distributed Control System) for reaction parameter control enhances stability, safety, and reproducibility of the fluorination and ether synthesis steps.
The choice of polar solvent and its quantity critically affects impurity profile and yield; water is preferred for precipitating potassium chloride and minimizing impurities.
Maintaining stirring speed and temperature within specified ranges avoids side reactions and ensures high product purity.
The purification by rectification is essential for removing residual alkali and volatile impurities, critical for downstream applications such as lithium-ion battery electrolytes.
The trifluoroethylation step onto azetidinedione requires careful base selection and reaction control to avoid ring degradation.
Chemical Reactions Analysis
Types of Reactions
2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different functional groups.
Substitution: The trifluoroethyl and isopropyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. The trifluoroethyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique substituents differentiate it from other azetidinediones and β-lactams. Key comparisons include:
Physicochemical Properties
- Lipophilicity : The trifluoroethyl group significantly boosts lipophilicity (logP ≈ 2.5–3.0 estimated), improving membrane permeability compared to hydroxyl- or chlorophenyl-substituted analogs.
- Thermal Stability: The bulky isopropyl groups at the 3-position may enhance thermal stability (decomposition temperature >200°C predicted), contrasting with smaller substituents in simpler azetidinones.
Biological Activity
2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)- is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity through various studies and findings.
- Chemical Formula : CHFN\O
- Molecular Weight : 251.2454 g/mol
- CAS Registry Number : 56519-50-7
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of antimicrobial and cytotoxic effects. The following sections summarize key findings from various studies.
Antimicrobial Activity
Research has demonstrated that derivatives of azetidinediones exhibit notable antimicrobial properties. A study highlighted the effectiveness of certain azetidinedione derivatives against various bacterial strains. The minimal inhibitory concentrations (MICs) for some derivatives were reported to be significantly low, indicating strong antibacterial activity.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 1.25 |
| Escherichia coli | 1.25 |
| Pseudomonas aeruginosa | 6.25 |
| Klebsiella pneumonia | 0.325 |
| MRSA | 6.25 |
| Candida albicans | 1.56 |
These results suggest that azetidinedione derivatives could serve as potential candidates for developing new antimicrobial agents .
Cytotoxic Activity
The cytotoxic effects of azetidinedione compounds have also been explored, particularly against cancer cell lines such as HeLa cells. A study reported that certain extracts containing azetidinedione showed significant cytotoxicity with IC values indicating effective inhibition of cancer cell proliferation.
| Cell Line | IC (mg/mL) |
|---|---|
| HeLa | 0.2 |
This indicates a promising avenue for further research into the therapeutic applications of this compound in oncology .
Case Studies and Research Findings
- Synthesis and Evaluation : A comprehensive study focused on synthesizing various azetidinedione derivatives and evaluating their biological activities. The synthesis involved multicomponent reactions which yielded compounds with enhanced biological profiles .
- Mechanism of Action : Investigations into the mechanism of action revealed that azetidinediones may interact with cellular pathways involved in apoptosis and cell cycle regulation, thus contributing to their cytotoxic effects .
- Comparative Studies : Comparative studies with other known antimicrobial agents indicated that azetidinediones possess unique mechanisms that could overcome resistance seen in conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)- in academic research settings?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of trifluoroethyl-substituted precursors or condensation of isopropyl groups with azetidinedione cores. Key steps include optimizing reaction conditions (temperature, solvent, catalyst) via factorial design experiments . Characterization should employ NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight validation. Computational tools like COMSOL Multiphysics can simulate reaction kinetics to refine synthetic pathways .
Q. How can researchers ensure the structural integrity of 2,4-Azetidinedione derivatives during purification?
- Methodological Answer : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure fractions. Monitor via TLC and validate with FT-IR to confirm functional groups (e.g., carbonyl peaks at ~1750 cm⁻¹). For thermally sensitive derivatives, employ low-temperature crystallization or sublimation. Advanced techniques like X-ray crystallography provide definitive structural data .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound’s azetidinedione core and trifluoroethyl group make it a candidate for enzyme inhibition studies. In vitro assays (e.g., kinase or protease inhibition) should pair with molecular docking simulations to predict binding affinities. For neurological targets, use blood-brain barrier permeability models (e.g., PAMPA-BBB) to assess bioavailability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2,4-Azetidinedione derivatives under varying conditions?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites. Molecular dynamics simulations model solvent effects and transition states. Software like Gaussian or ORCA integrates with AI-driven platforms (e.g., COMSOL) to optimize reaction parameters and predict side products .
Q. What experimental strategies resolve contradictions in reported catalytic activities of this compound?
- Methodological Answer : Employ a hybrid approach:
- Replication : Repeat experiments under standardized conditions (pH, temperature, solvent).
- Factorial Design : Systematically vary parameters (e.g., catalyst loading, substrate ratio) to identify confounding variables .
- Cross-Validation : Compare results with alternative techniques (e.g., kinetic vs. thermodynamic assays) .
Q. How can researchers optimize membrane separation processes for isolating azetidinedione intermediates?
- Methodological Answer : Use nanofiltration membranes with tailored pore sizes (1–5 nm) to separate intermediates based on molecular weight. Model membrane performance using computational fluid dynamics (CFD) to predict flux and selectivity. Validate with HPLC-MS to ensure no degradation during separation .
Methodological Challenges and Solutions
Q. What advanced techniques validate the stereochemical configuration of 2,4-Azetidinedione derivatives?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. For ambiguous cases, synthesize diastereomeric derivatives and compare NMR coupling constants .
Q. How do researchers assess the environmental impact of azetidinedione byproducts?
- Methodological Answer : Conduct lifecycle analysis (LCA) using software like SimaPro to quantify waste streams. Pair with ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) and biodegradability studies (OECD 301F) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
